molecular formula C15H25NO B3865318 N-(tert-butyl)-3-(2,4-dimethylphenoxy)-1-propanamine

N-(tert-butyl)-3-(2,4-dimethylphenoxy)-1-propanamine

Cat. No. B3865318
M. Wt: 235.36 g/mol
InChI Key: XXGMDESEVTXHAQ-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-3-(2,4-dimethylphenoxy)-1-propanamine” is a complex organic compound. It contains a tert-butyl group, a 2,4-dimethylphenoxy group, and a propanamine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a tert-butyl group with a 2,4-dimethylphenoxy group and a propanamine group. The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The tert-butyl group, the 2,4-dimethylphenoxy group, and the propanamine group would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12-7-8-14(13(2)11-12)17-10-6-9-16-15(3,4)5/h7-8,11,16H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGMDESEVTXHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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